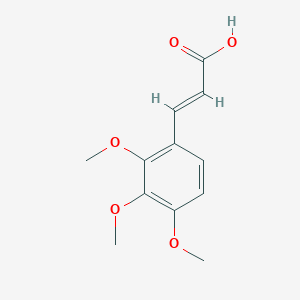
2,3,4-トリメトキシケイ皮酸
概要
説明
2,3,4-Trimethoxycinnamic acid is a methoxycinnamic acid with three methoxy substituents at the 2-, 3- and 4-positions . It is considered as an active metabolite of the root of Polygala tenuifolia Wild. (Polygalaceae), which have been used as traditional medicine in China for treating insomnia, headache, and epilepsy .
Synthesis Analysis
TMCA (3,4,5-trimethoxycinnamic acid) ester and amide are privileged structural scaffolds in drug discovery which are widely distributed in natural products and consequently produced diverse therapeutically relevant pharmacological functions . A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide with different aryl azides .
Molecular Structure Analysis
The molecular structure of 2,3,4-Trimethoxycinnamic acid can be found in various databases such as the NIST Chemistry WebBook .
Chemical Reactions Analysis
The solubility and thermodynamic characterization solubility of 3,4,5-trimethoxycinnamic acid (TMCA) were studied by a static equilibrium method combined with high-performance liquid chromatography (HPLC), which provided a significant reference for crystallization and industrial separation of TMCA .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4-Trimethoxycinnamic acid can be found in various databases such as the NIST Chemistry WebBook and ChemSpider . The molecular weight of 2,3,4-Trimethoxycinnamic acid is 238.24 g/mol .
科学的研究の応用
麻薬拮抗薬
TMCAとその誘導体は、麻薬拮抗薬としての可能性について研究されています . 特に、トランス-3,4,5-トリメトキシシンナムアミドが合成され、その生物活性について評価されています . これらの化合物は、グルタミン酸誘発神経毒性の有意な阻害作用と、マウスにおける高い麻薬拮抗活性を示しました .
抗酸化活性
TMCAを含む、多くのメトキシケイ皮酸とその誘導体は、その抗酸化特性について注目されています . 抗酸化物質は、フリーラジカルと呼ばれる不安定な分子によって引き起こされる細胞の損傷を予防または遅らせることができる物質です。フリーラジカルは、環境やその他の圧力に対する反応として、体内で生成されます。
抗がん活性
TMCAは、新規な3,4,5-トリメトキシシンナムアミド-テザー化1,2,3-トリアゾール誘導体の合成に使用されてきました . これらの化合物は、(E)-N-(プロプ-2-イン-1-イル)-3-(3,4,5-トリメトキシフェニル)アクリルアミドとさまざまなアリールアジドとのクリック反応によって調製されました . 試験された化合物のほとんどは、MCF-7とA549の両方の癌細胞株に対して顕著な活性を示しました .
抗炎症活性
TMCAとその誘導体は、その抗炎症特性について研究されてきました . 炎症は、体の免疫反応の重要な部分ですが、慢性炎症は、一部の癌や関節リウマチなど、さまざまな健康問題につながる可能性があります。
抗菌活性
TMCAとその誘導体は、その抗菌特性についても研究されてきました . 抗菌物質は、細菌、ウイルス、真菌、寄生虫など、有害な微生物に対する防御を提供します。
鎮静効果
TMCAは、Polygala tenuifolia WILLLDENOW(Polygalaceae)の根の成分であり、その抽出物は、日本の伝統的な漢方薬で鎮静剤として使用されてきました <svg class="icon" height="16" p-id="1735
Safety and Hazards
Safety data sheets suggest that 2,3,4-Trimethoxycinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
作用機序
Mode of Action
Similar compounds such as 3,4,5-trimethoxycinnamic acid have been shown to exert anti-seizure activity by acting at the gabaa/bz receptor complex
Biochemical Pathways
For example, 3,4,5-Trimethoxycinnamic acid has been shown to have an agonistic activity on 5-HT 1A .
Result of Action
For example, 3,4,5-Trimethoxycinnamic acid has been shown to have anti-stress effects .
生化学分析
Biochemical Properties
The role of 2,3,4-Trimethoxycinnamic Acid in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro . These interactions could potentially influence various biochemical pathways and processes.
Cellular Effects
2,3,4-Trimethoxycinnamic Acid has been shown to have effects on various types of cells and cellular processes. For example, it has been suggested that it may protect the heart from arrhythmias via its inhibitory effect on calcium channels . It also appears to enhance GAD65 and GABAA receptor γ subunits, but does not affect α and β subunits .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2,3,4-Trimethoxycinnamic Acid vary with different dosages in animal models. For instance, it has been found to attenuate morphine-induced dependence in mice and rats when administered at certain dosages .
特性
IUPAC Name |
(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPDNLIHHFGEC-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33130-03-9 | |
| Record name | trans-2,3,4-Trimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2,3,4-trimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

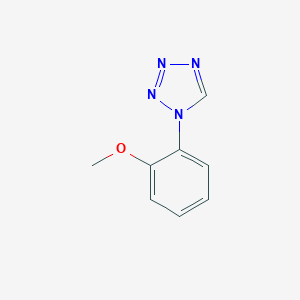


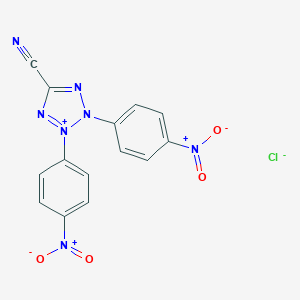
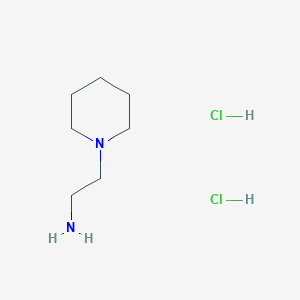
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)

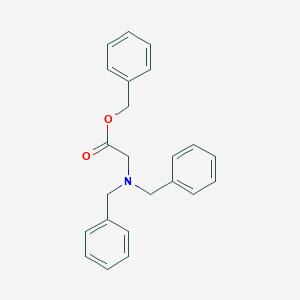
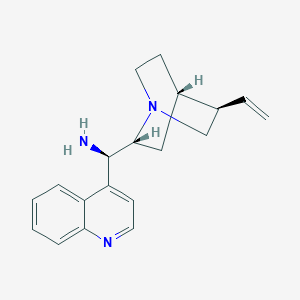
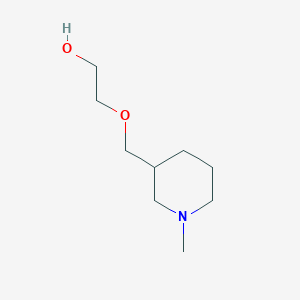
![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)



